N-Methyl-1-phenylbutane-2-sulfonamide N-Methyl-1-phenylbutane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2138276-41-0
VCID: VC5640548
InChI: InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3
SMILES: CCC(CC1=CC=CC=C1)S(=O)(=O)NC
Molecular Formula: C11H17NO2S
Molecular Weight: 227.32

N-Methyl-1-phenylbutane-2-sulfonamide

CAS No.: 2138276-41-0

Cat. No.: VC5640548

Molecular Formula: C11H17NO2S

Molecular Weight: 227.32

* For research use only. Not for human or veterinary use.

N-Methyl-1-phenylbutane-2-sulfonamide - 2138276-41-0

Specification

CAS No. 2138276-41-0
Molecular Formula C11H17NO2S
Molecular Weight 227.32
IUPAC Name N-methyl-1-phenylbutane-2-sulfonamide
Standard InChI InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3
Standard InChI Key ZPRCIDRKINRWCQ-UHFFFAOYSA-N
SMILES CCC(CC1=CC=CC=C1)S(=O)(=O)NC

Introduction

Chemical Structure and Stereochemical Features

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H17NO2S\text{C}_{11}\text{H}_{17}\text{NO}_{2}\text{S}
Molecular Weight227.33 g/mol
SMILESCCC(CC1=CC=CC=C1)S(=O)(=O)NC\text{CCC(CC1=CC=CC=C1)S(=O)(=O)NC}
InChIKeyZPRCIDRKINRWCQ-UHFFFAOYSA-N

Synthesis and Optimization Strategies

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines. For N-methyl-1-phenylbutane-2-sulfonamide, plausible routes include:

  • Reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine:

    RSO2Cl+CH3NH2RSO2NHCH3+HCl\text{RSO}_{2}\text{Cl} + \text{CH}_{3}\text{NH}_{2} \rightarrow \text{RSO}_{2}\text{NHCH}_{3} + \text{HCl}

    This method, validated for analogous compounds, requires bases like Na2CO3\text{Na}_{2}\text{CO}_{3} to neutralize HCl .

  • Pd/C-catalyzed coupling: Recent advances employ palladium catalysts for direct coupling of nitroarenes and sulfinates, though this remains untested for this specific compound .

Challenges and Yield Optimization

  • Steric hindrance: Bulky phenyl and butane groups may reduce reaction efficiency. Polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C) improve yields .

  • Purification: Silica gel chromatography (e.g., 98:2 CHCl3/CH3OH\text{CHCl}_{3}/\text{CH}_{3}\text{OH}) is effective for isolating sulfonamides .

Physicochemical Properties

Predicted and Experimental Data

While experimental data for melting/boiling points are unavailable, computational models and analogs provide insights:

  • Lipophilicity: Calculated LogP2.2\text{LogP} \approx 2.2, suggesting moderate hydrophobicity suitable for membrane penetration .

  • Solubility: Likely poor in water but soluble in organic solvents (e.g., DMSO, THF) .

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
DensityNot available
Boiling PointNot available
LogP (Predicted)2.2
Aqueous SolubilityLow (inferred from analogs)

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} signals for H1 (δ 3.37–3.59 ppm) and H4 (δ 7.20–7.67 ppm) align with phenyl and sulfonamide groups .

  • Mass Spectrometry: Predicted [M+H]+^+ at m/z 228.1, with fragmentation patterns confirming the sulfonamide moiety .

Chromatography

  • HPLC: Reverse-phase C18 columns (ACN/water) resolve sulfonamides with retention times <10 min .

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